Toxaphene Parlar-No. 40 ca.1 microg/mL in Cyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

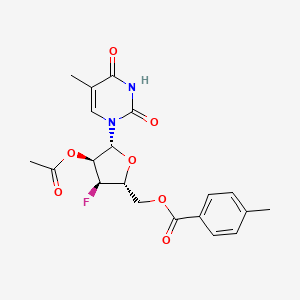

Toxaphene Parlar-No. 40 ca.1 microgram per milliliter in Cyclohexane is a reference standard used primarily in environmental testing. It is a solution of Toxaphene, a complex mixture of chlorinated bornanes and camphenes, dissolved in Cyclohexane. Toxaphene was widely used as an insecticide but has since been banned in many countries due to its persistence in the environment and potential health risks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Toxaphene is synthesized through the chlorination of camphene, a naturally occurring terpene. The reaction involves the addition of chlorine gas to camphene under controlled conditions, typically in the presence of a catalyst such as ferric chloride. The process results in a mixture of over 670 different chlorinated compounds, with Toxaphene Parlar-No. 40 being one of the specific congeners .

Industrial Production Methods

Industrial production of Toxaphene involves large-scale chlorination reactors where camphene is continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified and standardized to obtain specific congeners like Toxaphene Parlar-No. 40 .

Análisis De Reacciones Químicas

Types of Reactions

Toxaphene Parlar-No. 40 undergoes various chemical reactions, including:

Oxidation: Toxaphene can be oxidized to form chlorinated alcohols and ketones.

Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Chlorinated alcohols and ketones.

Reduction: Less chlorinated hydrocarbons.

Substitution: Halogenated derivatives with different halogens or functional groups.

Aplicaciones Científicas De Investigación

Toxaphene Parlar-No. 40 is used in various scientific research applications, including:

Environmental Chemistry: As a reference standard for the analysis of environmental samples to monitor pollution levels.

Toxicology: Studying the toxic effects of Toxaphene on different organisms.

Analytical Chemistry: Calibration of analytical instruments and validation of analytical methods.

Biology and Medicine: Investigating the biological effects and potential health risks associated with exposure to Toxaphene.

Mecanismo De Acción

Toxaphene exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels in nerve cells, leading to hyperexcitation and eventual paralysis. The molecular targets include sodium and potassium channels, which are essential for the propagation of nerve impulses .

Comparación Con Compuestos Similares

Similar Compounds

Toxaphene Parlar-No. 62: Another congener of Toxaphene with a different degree of chlorination.

Toxaphene Parlar-No. 69: A congener with a unique chlorination pattern.

Toxaphene Parlar-No. 26: Differing in the position and number of chlorine atoms.

Uniqueness

Toxaphene Parlar-No. 40 is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other congeners, it may exhibit different levels of toxicity and environmental persistence .

Propiedades

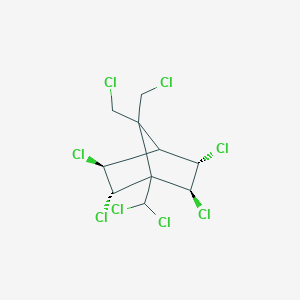

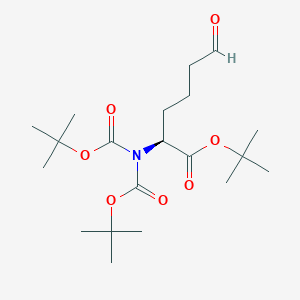

Fórmula molecular |

C10H10Cl8 |

|---|---|

Peso molecular |

413.8 g/mol |

Nombre IUPAC |

(2S,3S,5S,6S)-2,3,5,6-tetrachloro-7,7-bis(chloromethyl)-1-(dichloromethyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2/t3?,4-,5-,6+,7+,10?/m0/s1 |

Clave InChI |

JSAXRODSTJFHRO-GSSUXGFISA-N |

SMILES isomérico |

C(C1(C2[C@@H]([C@H](C1([C@@H]([C@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |

SMILES canónico |

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)

![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)

![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)